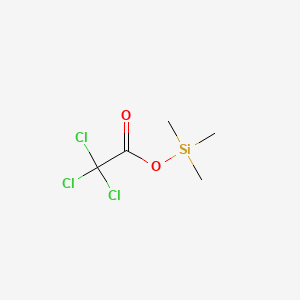

Trimethylsilyl trichloroacetate

概要

説明

Trimethylsilyl trichloroacetate is a chemical compound with the molecular formula CCl3CO2Si(CH3)3. It is an organosilicon compound that is widely used in organic synthesis and various industrial applications. This compound is known for its reactivity and versatility, making it a valuable tool in chemical research and production.

準備方法

Synthetic Routes and Reaction Conditions: Trimethylsilyl trichloroacetate can be synthesized through the reaction of trimethylsilanol with trichloroacetyl chloride. The reaction typically takes place in anhydrous conditions to prevent hydrolysis, and it is often carried out in an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product.

化学反応の分析

Types of Reactions: Trimethylsilyl trichloroacetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve nucleophiles such as alcohols or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of trichloroacetic acid or its derivatives.

Reduction: Reduction reactions typically produce trimethylsilanol or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of esters or amides, depending on the nucleophile used.

科学的研究の応用

Chemical Derivatization

TMS-TCA is widely utilized for the derivatization of alcohols, amines, and carboxylic acids. The derivatization process enhances the volatility and thermal stability of analytes, which is crucial for their detection and quantification in GC-MS analyses.

- Mechanism : TMS-TCA reacts with hydroxyl groups to form trimethylsilyl ethers, increasing the volatility of the resulting compounds. This reaction is particularly beneficial for compounds that are otherwise non-volatile or thermally unstable.

| Compound Type | Reaction Type | Resulting Product Type |

|---|---|---|

| Alcohols | Silylation | Trimethylsilyl ethers |

| Amines | Silylation | Trimethylsilyl amines |

| Carboxylic Acids | Esterification | Trimethylsilyl esters |

Salt-Free Silylations

A notable application of TMS-TCA is its role in salt-free silylation reactions. This method simplifies the purification process by eliminating the need for salt removal after silylation, which is often a cumbersome step in traditional methods.

- Case Study : Research has demonstrated that TMS-TCA can effectively facilitate t-butyldimethylsilylations without generating salts as by-products. This method showcases higher yields and cleaner reaction profiles compared to conventional silylation techniques .

Analytical Chemistry

In analytical chemistry, TMS-TCA is employed to improve the detection limits and reproducibility of various compounds in complex mixtures.

- Application in GC-MS : The use of TMS-TCA as a derivatizing agent has been shown to enhance the chromatographic properties of analytes, resulting in sharper peaks and improved resolution. For instance, its application in the analysis of barbiturates demonstrated significant improvements in peak shape and analyte stability during analysis .

Synthetic Applications

TMS-TCA serves as an effective reagent in synthetic organic chemistry for protecting functional groups during multi-step synthesis processes.

作用機序

Trimethylsilyl trichloroacetate is similar to other organosilicon compounds such as trimethylsilyl chloride and trimethylsilyl acetate. it is unique in its reactivity and the types of reactions it undergoes. While trimethylsilyl chloride is primarily used as a silylating agent, this compound is more versatile and can be used in a wider range of chemical transformations.

類似化合物との比較

Trimethylsilyl chloride

Trimethylsilyl acetate

Trimethylsilanol

Trichloroacetic acid

Is there anything specific you would like to know more about?

生物活性

Trimethylsilyl trichloroacetate (TMS-TCA) is a versatile chemical compound widely utilized in organic synthesis and biochemical applications. Its primary role as a derivatizing agent enhances the volatility and thermal stability of target molecules, making them more amenable to analysis by gas chromatography. This article provides a comprehensive overview of the biological activity of TMS-TCA, focusing on its mechanism of action, biochemical pathways, cellular effects, and research applications.

Chemical Structure and Properties

- Molecular Formula : CHClOSi

- Molecular Weight : 215.56 g/mol

TMS-TCA contains a trimethylsilyl group that facilitates silylation reactions, crucial for protecting functional groups in various biochemical processes.

Silylation Process

The primary mechanism by which TMS-TCA exerts its biological effects is through silylation . This process involves the attachment of a trimethylsilyl group to hydroxyl or amino groups in target molecules, resulting in the formation of stable trimethylsilyl derivatives. This modification enhances the stability and reactivity of these molecules during subsequent biochemical reactions.

Biochemical Pathways

TMS-TCA influences several biochemical pathways, particularly those involving:

- Alcohols and Amines : It acts as a protecting agent during chemical synthesis, facilitating the formation of trimethylsilyl ethers and amines.

- Cell Signaling : Alterations in gene expression and cellular metabolism have been observed following treatment with TMS-TCA.

Toxicity and Irritation

While TMS-TCA is beneficial in laboratory settings, it can cause respiratory and skin irritation at higher concentrations. Studies indicate that its effects are dose-dependent:

- Low Doses : Minimal toxicity; effective in protecting functional groups.

- High Doses : Significant adverse effects, including irritation and potential cytotoxicity.

Research Applications

TMS-TCA is extensively used in various scientific fields due to its reactivity:

- Organic Synthesis : Used in the preparation of complex molecules.

- Biochemical Analysis : Serves as a derivatizing agent for biomolecules.

- Pharmaceutical Development : Acts as an intermediate in drug synthesis.

Study on Silylation Reactions

A study conducted on the silylation efficiency of TMS-TCA demonstrated its effectiveness in protecting hydroxyl groups during organic synthesis. The results indicated that TMS-TCA could significantly increase the yield of desired products while minimizing side reactions.

Metabolic Pathway Analysis

Research has shown that TMS-TCA influences metabolic flux by altering metabolite levels through its role in silylation reactions. This interaction can modify enzyme activity and affect overall cellular metabolism.

Comparative Analysis

The following table compares TMS-TCA with similar compounds regarding their applications and properties:

| Compound | Application | Key Features |

|---|---|---|

| Trimethylsilyl chloride (TMS-Cl) | General silylation | Reactive silylating agent |

| Trimethylsilyl acetate (TMS-Ac) | Protecting group for alcohols | Less reactive than TMS-TCA |

| Trichloroacetic acid (TCA) | Chemical reagent | Strong acid; used for deprotection |

特性

IUPAC Name |

trimethylsilyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIZQIKYAKUOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948314 | |

| Record name | Trimethylsilyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25436-07-1 | |

| Record name | Acetic acid, 2,2,2-trichloro-, trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25436-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl trichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025436071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl trichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of trimethylsilyl trichloroacetate in organic synthesis?

A1: this compound serves as a versatile reagent for introducing the trichloromethyl (CCl3-) anion into organic molecules. This anion acts as a nucleophile, effectively adding to carbonyl groups in aldehydes and ketones. [, ] For example, reacting this compound with cyclohexenone in the presence of potassium fluoride leads to the formation of the corresponding trichloromethyl adduct via a 1,2-addition mechanism. []

Q2: Besides its role as a trichloromethyl anion source, does this compound have any other synthetic applications?

A2: Yes, under flash vacuum pyrolysis (FVP) conditions, this compound can act as a precursor for generating dichlorocarbene (CCl2). [] Dichlorocarbene is a highly reactive intermediate widely employed in various organic transformations.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H9Cl3O2Si, and its molecular weight is 235.56 g/mol. []

Q4: Are there any alternative reagents for introducing the trichloromethyl group compared to chloroform?

A4: Yes, this compound presents itself as a viable alternative to chloroform in synthesizing α-(trichloromethyl)-3-nitrobenzyl alcohol. [, ] This particular application highlights the reagent's utility in specific synthetic transformations.

Q5: How is this compound typically synthesized?

A5: The most common synthetic route for this compound involves a one-step silylation reaction. [] This reaction uses trichloroacetic acid and hexamethyldisiloxane in the presence of a catalytic amount of sulfuric acid. A more convenient alternative utilizes the reaction between sodium trichloroacetate and chlorotrimethylsilane, facilitated by 18-crown-6 in toluene. []

Q6: Does this compound exhibit any catalytic properties?

A6: While primarily known as a reagent, this compound has demonstrated utility as a catalyst in silylation reactions. [] It enables the efficient trimethylsilylation of various functional groups, including alcohols, amines, thiols, amides, and alkynes. []

Q7: Are there any computational studies on this compound?

A7: Researchers have conducted vibrational, structural, and electronic property investigations on this compound using computational methods. [] These studies provide insights into the molecule's characteristics and behavior.

Q8: What are the safety considerations associated with handling this compound?

A8: this compound is classified as acutely toxic via inhalation, skin contact, and eye exposure. [] It is crucial to handle this compound with extreme caution using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Q9: Can you describe an example where this compound facilitates the synthesis of a specific class of compounds?

A9: this compound plays a crucial role in synthesizing 3,3-dichloro-β-lactams. [] Reacting imines with this compound, promoted by diiron nonacarbonyl or microwave irradiation, affords these valuable heterocyclic compounds.

Q10: What is the historical context of this compound in organic chemistry?

A10: The use of this compound as a reagent in organic synthesis, particularly as a source of dichlorocarbene, was explored in the context of phase-transfer catalysis. [] This exploration marked a significant milestone in its historical development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。